molecular formula C10H13F2N5 B11727812 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11727812
M. Wt: 241.24 g/mol
InChI Key: KBAPBWMASJWQAL-UHFFFAOYSA-N
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Description

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine is a synthetic compound characterized by its unique chemical structure, which includes two pyrazole rings and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the pyrazole rings. The difluoromethyl group is introduced through a series of reactions involving fluorinating agents. The final step involves the coupling of the two pyrazole rings under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of high-throughput reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C10H13F2N5

Molecular Weight

241.24 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C10H13F2N5/c1-7-9(6-15-16(7)2)13-5-8-3-4-14-17(8)10(11)12/h3-4,6,10,13H,5H2,1-2H3

InChI Key

KBAPBWMASJWQAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC=NN2C(F)F

Origin of Product

United States

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